1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-4-cyclopropylidenepiperidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of two bioactive molecules. For instance, the linking of piperazine with 1-(4-chlorophenyl)cyclopropanecarboxylic acid through an amide bond has been reported. The formation of the amide bond was achieved efficiently by conventional acid-amine coupling .Scientific Research Applications
Structural and Synthetic Studies
- The crystal structure of a related compound, showcasing the dihedral angles between the benzene ring and piperidine rings, reveals significant insights into intermolecular interactions, which are crucial for understanding the compound's structural stability and reactivity (Revathi et al., 2015).
- Synthesis and characterization of bicyclo methanone derivatives via a fly-ash catalyzed cycloaddition reaction demonstrate the compound's potential in yielding structurally diverse derivatives with high efficiency, which could be applied in various synthetic pathways (Thirunarayanan, 2016).
- Spectroscopic and molecular orbital calculations of a piperidine derivative provide valuable information on the molecule's geometric parameters, chemical reactivity, and thermal properties, important for designing compounds with desired physical and chemical properties (Arasu et al., 2019).
Biological Activities
- Novel biologically potent heterocyclic compounds incorporating chlorophenyl and oxazole entities have been studied for their anticancer and antimicrobial activities, offering a glimpse into the potential therapeutic applications of structurally related compounds (Katariya et al., 2021).
- Anticancer and antituberculosis studies on derivatives of a structurally similar compound highlight its significant bioactivity, suggesting potential for the development of new therapeutic agents (Mallikarjuna et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-cyclopropylidenepiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-18-7-5-17(6-8-18)20(11-1-2-12-20)19(23)22-13-9-16(10-14-22)15-3-4-15/h5-8H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTDHOBNEXHAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(=C4CC4)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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